![molecular formula C8H18N2 B1338674 N,N'-Diisopropylacetimidamide CAS No. 106500-93-0](/img/structure/B1338674.png)
N,N'-Diisopropylacetimidamide
Description
Facile Synthesis and Functionalization
The synthesis of N,N'-Diisopropylacetimidamide derivatives and related compounds has been explored through various methods. For instance, the copolymerization of N-isopropylacrylamide with aldehyde functional monomers has been successfully performed, leading to high yields and demonstrating a synthetic strategy with high functional group tolerance . This approach allows for the creation of temperature-responsive materials without the need for protecting groups. Similarly, the synthesis of poly(N-isopropylacrylamide)-lipid conjugates has been described, which involves activating poly(N-isopropylacrylamide) with dicyclohexylcarbodiimide/N-hydroxysuccinimide to form an active ester, subsequently used to create amphiphilic conjugates .
Molecular Structure and Reactivity
The molecular structure of related compounds has been a subject of interest. For example, the crystal and molecular structure of N,N'-dihydroxy-N,N'-diisopropylhexanediamide, a dimeric N-isopropylhydroxamic acid, has been determined, revealing a trans conformation of the planar hydroxamate groups . This structure contrasts with previously characterized hydroxamic acids and is stabilized by strong intermolecular hydrogen bonds. Additionally, the conformational structure of N-isopropylacetamide has been studied using NMR spectroscopy with lanthanide shift reagents, identifying stable conformers and their spatial arrangements .
Chemical Reactions and Mechanisms
N,N'-Diisopropylacetimidamide and its analogs exhibit interesting reactivity patterns. For instance, N,N'-Disubstituted phenylpropiolamidines, synthesized from phenylacetylene and carbodiimides, show inertness toward nucleophiles in neutral or basic media but are reactive in acidic conditions, leading to various heterocyclic compounds . The reactivity of sodium diisopropylamide in tetrahydrofuran has been studied, demonstrating its effectiveness in the metalation of dienes and isomerization of alkenes . Furthermore, the synthesis and oxidative degradation of N,N-diisopropylaminomethyllithium have been explored, along with its use in creating organoaluminum and -gallium derivatives .
Physical and Chemical Properties
The physical and chemical properties of N,N'-Diisopropylacetimidamide derivatives are influenced by their molecular structure. The stimuli-responsive properties of conjugates of N-isopropylacrylamide-co-acrylic acid oligomers with various amino acids have been investigated, revealing changes in lower critical solution temperatures (LCSTs) depending on the pH and peptide conjugation . The synthesis of new diacid monomers and poly(amide-imide)s has been conducted to study the structure-property relationship, showing excellent solubility and thermal stability, which are attributed to the presence of flexible groups and isopropylidene units in the polymer backbone .
Applications and Case Studies
The application potential of N,N'-Diisopropylacetimidamide derivatives in various fields has been highlighted. For example, the synthesis of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been reported, with its structure elucidated and anticancer activity confirmed through in silico modeling studies targeting the VEGFr receptor . This showcases the relevance of such compounds in medicinal chemistry and drug development.
properties
IUPAC Name |
N,N'-di(propan-2-yl)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-6(2)9-8(5)10-7(3)4/h6-7H,1-5H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCZCVFOEPCWBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458602 | |
Record name | Ethanimidamide, N,N'-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Diisopropylacetimidamide | |
CAS RN |
106500-93-0 | |
Record name | Ethanimidamide, N,N'-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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